molecular formula C11H14N2O2 B13152722 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid

Cat. No.: B13152722
M. Wt: 206.24 g/mol
InChI Key: KDQHPZMVKSDYKL-UHFFFAOYSA-N
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Description

4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C11H14N2O2 It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine with 2-methylcyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins or cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Uniqueness

4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of an ethyl group and a 2-methylcyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-3-9-8(11(14)15)5-12-10(13-9)7-4-6(7)2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

KDQHPZMVKSDYKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2CC2C

Origin of Product

United States

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